molecular formula C19H18N6O4S2 B2385383 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 1323346-05-9

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2385383
M. Wt: 458.51
InChI Key: DMQLNBHPLDRBST-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]imidazol group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to bind to a variety of therapeutic targets . The compound also contains an oxadiazol group, which is a type of heterocyclic compound consisting of an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .


Molecular Structure Analysis

The benzo[d]imidazol group is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The oxadiazol group is a five-membered ring containing an oxygen atom and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazol and oxadiazol groups. For instance, the benzo[d]imidazol group might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For instance, the benzo[d]imidazol group might contribute to the compound’s aromaticity and increase its stability .

Scientific Research Applications

Imidazole Derivatives and Their Applications

Imidazole derivatives, including those with benzimidazole components, are explored extensively in pharmaceutical research due to their wide range of biological activities. These compounds have been studied for their potential as antifungal, antibacterial, and anticancer agents, among other therapeutic applications. The specific actions of these compounds can depend on their precise chemical structure, including the presence and positioning of functional groups that can influence their interaction with biological targets.

Pharmacokinetic Studies

Research on similar compounds often includes pharmacokinetic studies to understand how they are absorbed, distributed, metabolized, and excreted in the body. For example, studies on acetaminophen metabolism highlight the importance of understanding how drugs are processed by the body to ensure their safe and effective use (Mrochek et al., 1974). These insights are critical for optimizing dosage regimens and minimizing adverse effects.

properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4S2/c20-31(27,28)13-7-5-12(6-8-13)21-17(26)11-30-19-25-24-18(29-19)10-9-16-22-14-3-1-2-4-15(14)23-16/h1-8H,9-11H2,(H,21,26)(H,22,23)(H2,20,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQLNBHPLDRBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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